molecular formula C12H13ClN4S B2777695 4-(3-chlorophenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 879319-52-5

4-(3-chlorophenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2777695
CAS No.: 879319-52-5
M. Wt: 280.77
InChI Key: HUUSRIDVGXDBGE-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a pyrrolidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the triazole intermediate.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached via a nucleophilic substitution reaction, where pyrrolidine reacts with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the triazole ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-chlorophenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has been studied for its antimicrobial and antifungal properties. It has shown potential in inhibiting the growth of various bacterial and fungal strains, making it a candidate for the development of new antibiotics and antifungal agents.

Medicine

In medicine, research has focused on the compound’s potential anticancer properties. Studies have indicated that it may inhibit the proliferation of cancer cells by interfering with specific cellular pathways.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with cellular targets such as enzymes and receptors. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chlorophenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    4-(3-chlorophenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    4-(3-chlorophenyl)-5-(azepan-1-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with an azepane ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of 4-(3-chlorophenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring, in particular, enhances its binding affinity and specificity compared to similar compounds with different ring structures.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(3-chlorophenyl)-3-pyrrolidin-1-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4S/c13-9-4-3-5-10(8-9)17-11(14-15-12(17)18)16-6-1-2-7-16/h3-5,8H,1-2,6-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUSRIDVGXDBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NNC(=S)N2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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